BenchChemオンラインストアへようこそ!

4-Amino-1H-imidazole-2,5-dione

Pharmaceutical Impurity Reference Standard Analytical Method Validation

Essential reference standard for quantifying Oxonic Acid Impurity 1 in Gimeracil and Oxonic Acid APIs. Substitution with creatinine or hydantoin is not viable for regulatory compliance. Use for HPLC/UPLC/LC-MS method validation (ICH Q2(R1)) and ANDA/DMF impurity profiling. Fully characterized with traceability to USP/EP.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 60301-55-5
Cat. No. B1591159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-imidazole-2,5-dione
CAS60301-55-5
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1(=NC(=O)NC1=O)N
InChIInChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8)
InChIKeyNGNNFDYHJKDHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5) Procurement Guide: Sourcing Impurity Reference Standards for Oxonic Acid and Gimeracil


4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5, molecular weight 113.08 g/mol) [1] is a heterocyclic small molecule that exists as a fully characterized reference standard for the active pharmaceutical ingredients (APIs) Gimeracil and Oxonic Acid . The compound is structurally defined as a 5-aminoimidazole-2,4-dione tautomer [1] and is catalogued as an impurity in pharmaceutical development contexts, specifically as Oxonic Acid Impurity 1 and a Gimeracil-related impurity [2]. Unlike common hydantoins or creatinine derivatives, this compound's procurement is driven not by biological activity but by its regulatory necessity as a certified reference material for analytical method validation and quality control in anticancer drug manufacturing .

Why Generic Substitution of 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5) Fails in Regulated Analytical Workflows


The substitution of 4-Amino-1H-imidazole-2,5-dione with a cheaper or more readily available structural analog, such as creatinine, hydantoin, or 5-azauracil, is not viable in the context of pharmaceutical quality control. This compound is a specific, structurally distinct impurity associated with the APIs Gimeracil and Oxonic Acid . Regulatory submissions (e.g., ANDA, DMF) require impurity profiling and method validation using the exact impurity reference standard to ensure traceability to pharmacopeial standards (USP or EP) . Generic alternatives lack the precise molecular formula (C3H3N3O2) [1] and characterized purity profile necessary for accurate retention time identification, mass spectral confirmation, and quantitative analysis during forced degradation studies or batch release testing of the parent APIs [2]. Using an unvalidated substitute would compromise the integrity of analytical data and risk regulatory non-compliance.

Quantitative Differentiation Evidence for 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5) Against In-Class Analogs


Regulatory Purity Profile: 4-Amino-1H-imidazole-2,5-dione vs. Uncharacterized Hydantoin Derivatives

4-Amino-1H-imidazole-2,5-dione is supplied as a fully characterized reference standard with a Certificate of Analysis (COA) that ensures identity, purity, and stability, enabling traceability to pharmacopeial standards such as USP or EP . In contrast, generic hydantoin derivatives or in-house synthesized analogs lack this standardized, auditable chain of custody and the associated analytical data package required for regulatory submissions [1].

Pharmaceutical Impurity Reference Standard Analytical Method Validation Regulatory Compliance

Physicochemical Properties: 4-Amino-1H-imidazole-2,5-dione vs. Creatinine

4-Amino-1H-imidazole-2,5-dione (MW 113.08, XLogP3-AA -1.2, TPSA 84.6 Ų) [1] is more polar and less lipophilic than creatinine (MW 113.12, XLogP3-AA -1.8, TPSA 58.7 Ų) [2]. This difference in polarity, indicated by a more negative XLogP3-AA value, suggests distinct chromatographic retention behavior, which is critical for developing selective HPLC or UPLC methods for impurity quantification.

Physicochemical Property HPLC Method Development LogP Polar Surface Area

Specificity in Pharmaceutical Impurity Profiling: 4-Amino-1H-imidazole-2,5-dione vs. 5-Azauracil

4-Amino-1H-imidazole-2,5-dione (C3H3N3O2) [1] is a known impurity of both Gimeracil and Oxonic Acid . A structurally related compound, 5-azauracil (1,3,5-triazine-2,4(1H,3H)-dione, CAS 71-33-0) [2], shares the same molecular formula but a different core heterocycle. In forced degradation studies of Gimeracil, 4-Amino-1H-imidazole-2,5-dione has been identified and structurally elucidated as a novel impurity, whereas 5-azauracil is not a known degradation product of these specific APIs [3].

Impurity Profiling Gimeracil Oxonic Acid Forced Degradation

Primary Research and Industrial Application Scenarios for 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5)


Method Development and Validation for Gimeracil and Oxonic Acid Impurity Profiling

Used as a primary reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify this specific impurity in Gimeracil and Oxonic Acid drug substances and finished products. The fully characterized nature of the standard and its traceability to USP/EP are essential for establishing method specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

Quality Control and Batch Release Testing of Anticancer APIs

Employed in QC laboratories for routine batch release testing to ensure that the levels of 4-Amino-1H-imidazole-2,5-dione (Oxonic Acid Impurity 1) are below the specified acceptance limits in commercial supplies of Gimeracil and Oxonic Acid, which are components of the combination anticancer therapy Tegafur/Gimeracil/Oteracil [1]. Its use is mandated by regulatory filings and pharmacopeial monographs.

Forced Degradation and Stability Studies for Regulatory Submissions

Applied as a qualitative reference marker in forced degradation studies (e.g., exposure to heat, light, oxidation, and humidity) of Gimeracil and Oxonic Acid [1]. Its identification and structural elucidation in such studies [1] help establish degradation pathways, validate the stability-indicating nature of analytical methods, and support the shelf-life determination and storage condition recommendations in ANDA and DMF submissions.

Synthetic Chemistry: Building Block for Heterocyclic Compound Libraries

While not the primary procurement driver for industrial quality control, the compound serves as a building block for the synthesis of more complex heterocyclic molecules in medicinal chemistry research . Its defined molecular weight (113.08 g/mol) [2] and reactive functional groups allow for derivatization in the exploration of structure-activity relationships for new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1H-imidazole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.